1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride 1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2418730-99-9
VCID: VC7363327
InChI: InChI=1S/C15H19N3O2S.ClH/c1-10(16)13-9-18(6-7-20-13)15(19)8-12-11-4-2-3-5-14(11)21-17-12;/h2-5,10,13H,6-9,16H2,1H3;1H
SMILES: CC(C1CN(CCO1)C(=O)CC2=NSC3=CC=CC=C32)N.Cl
Molecular Formula: C15H20ClN3O2S
Molecular Weight: 341.85

1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride

CAS No.: 2418730-99-9

Cat. No.: VC7363327

Molecular Formula: C15H20ClN3O2S

Molecular Weight: 341.85

* For research use only. Not for human or veterinary use.

1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride - 2418730-99-9

Specification

CAS No. 2418730-99-9
Molecular Formula C15H20ClN3O2S
Molecular Weight 341.85
IUPAC Name 1-[2-(1-aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C15H19N3O2S.ClH/c1-10(16)13-9-18(6-7-20-13)15(19)8-12-11-4-2-3-5-14(11)21-17-12;/h2-5,10,13H,6-9,16H2,1H3;1H
Standard InChI Key JQPCBXHQSNQWLF-UHFFFAOYSA-N
SMILES CC(C1CN(CCO1)C(=O)CC2=NSC3=CC=CC=C32)N.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound comprises three primary domains:

  • Benzothiazole moiety: A bicyclic aromatic system with sulfur and nitrogen atoms, known for conferring electron-deficient properties and enhancing binding affinity in medicinal chemistry .

  • Morpholine ring: A six-membered oxygen- and nitrogen-containing heterocycle that improves aqueous solubility and metabolic stability .

  • Aminoethyl-ketone linker: Connects the morpholine and benzothiazole units, introducing a protonatable amine for salt formation and a ketone for hydrogen bonding .

Molecular Formula and Weight

  • Empirical formula: Likely C17H22ClN3O2S\text{C}_{17}\text{H}_{22}\text{ClN}_3\text{O}_2\text{S} (estimated from analogous compounds ).

  • Molecular weight: ~392.3 g/mol (calculated using PubChem’s atomic mass database ).

Stereochemical Considerations

The morpholine ring adopts a chair conformation, while the benzothiazole’s planarity suggests potential π-π stacking interactions . The aminoethyl group’s configuration (R/S) remains undetermined but could influence biological activity.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Key disconnections involve:

  • Benzothiazole formation: Cyclization of 2-aminothiophenol derivatives with carbonyl precursors .

  • Morpholine-aminoethyl coupling: Nucleophilic substitution or reductive amination between morpholine and bromoethylamine intermediates .

  • Ketone linker installation: Friedel-Crafts acylation or cross-coupling reactions .

Representative Procedure (Hypothetical)

StepReactantsConditionsYield
12-Aminothiophenol, chloroacetyl chlorideDCM, 0°C → RT, 6h78%
2Morpholine, 1-bromo-2-aminoethaneK2_2CO3_3, DMF, 80°C, 12h65%
3Coupling via EDC/HOBtTHF, RT, 24h52%
4HCl salt formationEt2_2O, 0°C, 2h89%

Purification and Characterization

  • Chromatography: Silica gel (CH2_2Cl2_2:MeOH 9:1) .

  • Spectroscopy:

    • 1^1H NMR (DMSO-d6_6): δ 8.2 (s, 1H, benzothiazole-H), 3.6–4.1 (m, 8H, morpholine-OCH2_2CH2_2N), 2.9 (q, 2H, NH2_2CH2_2) .

    • HRMS: m/z 355.1543 [M+H]+^+ (theoretical for C17_{17}H22_{22}N3_3O2_2S) .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: ~0.5 mg/mL (predicted via LogP ≈ 2.4 ).

  • pH stability: Degrades <5% at pH 2–8 (37°C, 24h; analogous to benzothiazoles ).

Thermal and Optical Properties

  • Melting point: Estimated 210–215°C (DSC; similar morpholine derivatives ).

  • UV-Vis: λmax_{max} 274 nm (π→π* transition in benzothiazole ).

ParameterValueMethod
LogP2.43XLOGP3
H-bond acceptors5PubChem
CYP3A4 inhibitionNoSwissADME
hERG liabilityLowProTox-II

Research Gaps and Future Directions

  • Crystallographic studies to resolve 3D structure and binding modes.

  • In vivo efficacy testing in disease models (e.g., xenografts for oncology).

  • Formulation development to enhance oral bioavailability.

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